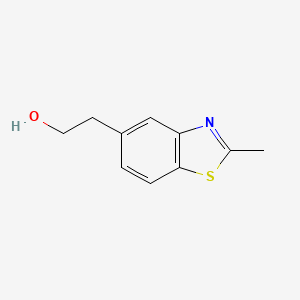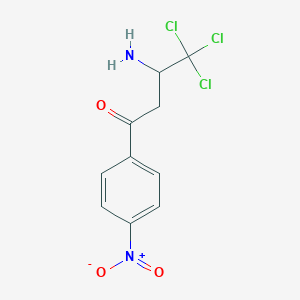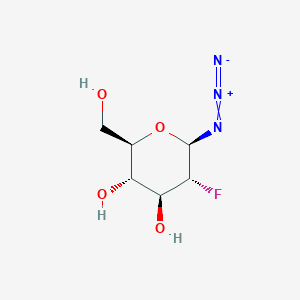
2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-1,3-benzothiazol-5-yl)ethan-1-ol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by a benzothiazole ring substituted with a methyl group at the 2-position and an ethan-1-ol group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-benzothiazol-5-yl)ethan-1-ol can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenols with aldehydes or ketones. For instance, the reaction of 2-aminothiophenol with an appropriate aldehyde in the presence of an acid catalyst can yield the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. For example, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can be employed .
化学反应分析
Types of Reactions
2-(2-Methyl-1,3-benzothiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
2-(2-Methyl-1,3-benzothiazol-5-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-methyl-1,3-benzothiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .
相似化合物的比较
Similar Compounds
2-Methylbenzothiazole: Similar in structure but lacks the ethan-1-ol group.
2-Amino-6-methylbenzothiazole: Contains an amino group instead of the ethan-1-ol group.
2-Methyl-1,3-benzothiazol-5-ol: Contains a hydroxyl group instead of the ethan-1-ol group.
Uniqueness
2-(2-Methyl-1,3-benzothiazol-5-yl)ethan-1-ol is unique due to the presence of both a methyl group and an ethan-1-ol group on the benzothiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other benzothiazole derivatives.
属性
分子式 |
C10H11NOS |
|---|---|
分子量 |
193.27 g/mol |
IUPAC 名称 |
2-(2-methyl-1,3-benzothiazol-5-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c1-7-11-9-6-8(4-5-12)2-3-10(9)13-7/h2-3,6,12H,4-5H2,1H3 |
InChI 键 |
LMONEXCPVOBHAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(S1)C=CC(=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)

![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)


![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)


